molecular formula C21H18N4O5S B2891303 4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-60-8

4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

カタログ番号: B2891303
CAS番号: 851095-60-8
分子量: 438.46
InChIキー: PAKBTZWJGQABNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C21H18N4O5S and its molecular weight is 438.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Sulfamoyl Group : Reacting an appropriate phenolic compound with an ethylsulfamoyl chloride.
  • Oxadiazole Ring Formation : Utilizing hydrazine derivatives and carbonyl compounds to create the oxadiazole moiety.
  • Final Coupling Reactions : Combining all functional groups through acylation or other coupling methods.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains and fungi. A study highlighted that certain oxadiazole derivatives demonstrated EC50 values significantly lower than established antibiotics, suggesting enhanced efficacy .

Anti-inflammatory Properties

Compounds with sulfamoyl and oxadiazole functionalities have been evaluated for anti-inflammatory activity. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines, demonstrating potential as therapeutic agents in inflammatory diseases .

Antitubercular Activity

Recent investigations into related compounds have revealed promising antitubercular activity against Mycobacterium tuberculosis. Compounds derived from similar frameworks exhibited IC50 values ranging from 1.35 to 2.18 μM, suggesting that modifications to the sulfamoyl and oxadiazole groups could enhance their effectiveness against tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Addition of halogens on the benzene ringIncreased antimicrobial activity
Variation in the length of alkyl chains on the sulfamoyl groupAltered potency against specific pathogens
Substitution on the oxadiazole ringEnhanced anti-inflammatory effects

These modifications suggest a nuanced relationship between structure and biological activity.

Case Studies

Several studies have documented the biological activities of related compounds:

  • Zebrafish Embryo Toxicity Study : A study analyzed the toxicity of various sulfamoyl derivatives on zebrafish embryos, revealing that certain modifications led to reduced toxicity while maintaining efficacy against pathogens .
  • In Vivo Efficacy : In animal models, compounds similar to this compound demonstrated significant reductions in inflammation markers when tested against induced inflammatory responses .

特性

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-2-25(16-7-4-3-5-8-16)31(27,28)17-12-10-15(11-13-17)19(26)22-21-24-23-20(30-21)18-9-6-14-29-18/h3-14H,2H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKBTZWJGQABNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。